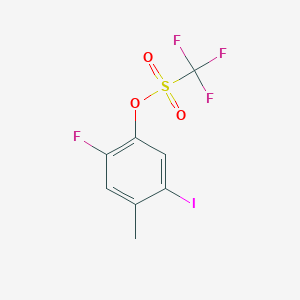

2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate

Description

Properties

IUPAC Name |

(2-fluoro-5-iodo-4-methylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4IO3S/c1-4-2-5(9)7(3-6(4)13)16-17(14,15)8(10,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKPAAZRCQBXJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)OS(=O)(=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4IO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate typically involves the reaction of 2-Fluoro-5-iodo-4-methylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulphonate group is replaced by other nucleophiles.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or toluene are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate serves as a crucial building block in organic synthesis. Its trifluoromethanesulphonate group acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This property allows for the formation of complex molecules through various coupling reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Reactivity in Nucleophilic Substitution

The compound's reactivity is enhanced by the presence of both fluorine and iodine atoms, which can influence the electronic properties of the molecule. These characteristics make it an attractive candidate for developing new synthetic methodologies aimed at creating diverse chemical entities .

Biological Applications

Modification of Biomolecules

In biological research, this compound can be utilized to modify biomolecules. This modification is essential for studying biological pathways and mechanisms, particularly in drug development and cancer research .

Anticancer Activity

Recent studies have indicated that compounds derived from or related to this compound exhibit significant antitumor activity. For instance, a related compound was evaluated by the National Cancer Institute and displayed promising antimitotic activity against various human tumor cells . This suggests potential therapeutic applications in oncology.

Industrial Applications

Development of Advanced Materials

The unique chemical properties of this compound make it useful in developing advanced materials, including polymers and coatings. Its ability to participate in chemical reactions that enhance material properties is critical for industries focusing on high-performance materials .

Case Studies

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate involves its ability to participate in various chemical reactions. The trifluoromethanesulphonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution and coupling reactions. This reactivity allows it to modify other molecules and form new chemical bonds, which is essential in its applications in synthesis and materials science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substituent Effects

4-Fluoro-5-iodo-2-methylphenyl Trifluoromethanesulphonate (CAS: 1935368-66-3)

- Key Differences : The fluoro and methyl groups are swapped in position (fluoro at 4, methyl at 2) compared to the target compound.

- Electronic Effects: The electron-withdrawing fluoro group at position 4 (para to the triflate) could slightly enhance the leaving group ability of the triflate.

- Applications : Like the target compound, it is used in cross-coupling reactions but may exhibit divergent reactivity in sterically demanding systems .

Functional Group Variations

1-Fluoro-3-iodo-5-nitrobenzene (CAS: 3819-88-3)

- Key Differences: Replaces the triflate group with a nitro (-NO₂) substituent.

- Impact on Reactivity: The nitro group is strongly electron-withdrawing, deactivating the aromatic ring and directing electrophilic substitution to meta positions.

- Applications : Primarily used in nitroarene chemistry rather than cross-coupling.

2-Fluoro-4-iodonicotinic Acid (CAS: 884494-51-3)

- Key Differences : Features a pyridine ring with carboxylic acid and iodo substituents.

- Impact on Reactivity :

- The carboxylic acid group enables coordination to metals or participation in condensation reactions.

- The iodo substituent allows for functionalization but lacks the triflate’s leaving group properties.

- Applications : Used in medicinal chemistry for heterocyclic scaffold development .

Comparison with Other Triflate Derivatives

Methyl Trifluoromethanesulphonate (CAS: 333-27-7)

- Key Differences : A simple alkyl triflate (methyl group attached to -SO₂CF₃).

- Impact on Reactivity :

- Applications : Used for methylations in industrial and laboratory settings.

Zinc Trifluoromethanesulphonate (CAS: 54010-75-2)

- Key Differences : A metal triflate (Zn²⁺ cation paired with two triflate anions).

- Impact on Reactivity :

- Applications : Catalyzes Friedel-Crafts alkylations, Diels-Alder reactions, and esterifications.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Triflate vs. Halogen Substituents : Aryl triflates generally outperform aryl halides (e.g., bromides, chlorides) in cross-coupling reactions due to superior leaving group ability. The iodo substituent in the target compound offers additional versatility for sequential functionalization .

- Steric vs. Electronic Effects : In positional isomers (e.g., QI-2945 vs. QI-5637), steric hindrance from methyl groups can outweigh electronic effects, influencing reaction rates and selectivity .

- Safety Considerations : Methyl triflate’s high reactivity correlates with significant hazards (e.g., corrosivity), whereas aryl triflates like the target compound are typically handled under milder conditions .

Biological Activity

2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate (CAS Number: 97889435) is an organofluorine compound characterized by its unique trifluoromethanesulphonate group attached to a phenyl ring substituted with fluorine and iodine atoms. This compound has garnered interest in both synthetic organic chemistry and potential biological applications due to its reactivity and structural properties.

The molecular formula of this compound is C₉H₈F₄I₁O₃S, with a molecular weight of approximately 384.087 g/mol. The presence of the trifluoromethanesulphonate group provides excellent leaving group ability, facilitating various nucleophilic substitution and coupling reactions, which are crucial in organic synthesis and modifications of biological molecules.

The mechanism of action for this compound primarily involves its participation in nucleophilic substitution reactions. The trifluoromethanesulphonate group can be replaced by various nucleophiles, allowing the compound to modify other molecules. This reactivity is essential for its applications in biochemical studies and synthetic pathways aimed at exploring biological interactions.

Case Studies and Research Findings

- Reactivity with Biological Macromolecules : Research indicates that compounds like this compound can interact with proteins and enzymes, potentially affecting their function and stability. Such interactions warrant further investigation to elucidate the compound's role in biological systems.

- Applications in Organic Synthesis : This compound has been utilized as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in developing new pharmaceutical agents .

- Biochemical Pathways : Similar compounds have been shown to influence various biochemical pathways, including those involved in cancer cell proliferation and apoptosis. For instance, organofluorine derivatives have been linked to anticancer activities by modifying signaling pathways or inhibiting specific enzymes critical for tumor growth .

Data Table: Comparative Analysis of Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate, and how can side reactions be minimized?

- Methodology : Synthesis typically involves sequential halogenation and sulfonation. Begin with iodination of a fluorinated toluene derivative under controlled temperature (0–5°C) to prevent over-halogenation. Introduce the trifluoromethanesulphonate group via nucleophilic substitution using trifluoromethanesulfonic anhydride in anhydrous dichloromethane. Use pyridine as a proton scavenger to suppress acid-catalyzed side reactions .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates via column chromatography to improve purity (>95%).

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

- Analytical Workflow :

- NMR : Use NMR to confirm trifluoromethanesulphonate substitution and NMR to verify methyl and aryl proton environments.

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion validation (expected [M+H] ~464.92 g/mol).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane at 4°C .

Q. What safety precautions are critical when handling this compound?

- Protocol : Use fume hoods, nitrile gloves, and chemical-resistant goggles. The trifluoromethanesulphonate group is moisture-sensitive; store under inert gas (Ar/N) at –20°C. Dispose of waste via halogenated solvent protocols due to iodine and sulfur content .

Advanced Research Questions

Q. How can reaction selectivity be optimized in electrophilic aromatic substitution (EAS) involving this compound?

- Challenge : Competing iodination/fluorination at adjacent positions may occur due to steric and electronic effects.

- Solution : Use bulky Lewis acids (e.g., ytterbium triflate) to direct substitution to the para position relative to the methyl group. Pre-activate the substrate with BF-etherate to enhance electrophilicity .

- Validation : Compare reaction outcomes via HPLC with UV detection (λ = 254 nm) to quantify isomer ratios .

Q. How should researchers resolve contradictions in reported reactivity data for trifluoromethanesulphonate derivatives?

- Case Study : Discrepancies in alkylation efficiency may arise from solvent polarity or trace water.

- Method : Conduct controlled kinetic studies in anhydrous acetonitrile vs. THF. Use NMR to track reaction intermediates. For example, trifluoromethanesulphonates exhibit higher reactivity in polar aprotic solvents due to stabilized transition states .

Q. What strategies improve yield in multi-step syntheses using this compound as an intermediate?

- Design : Implement flow chemistry for exothermic steps (e.g., sulfonation) to enhance heat dissipation. Use microwave-assisted synthesis for coupling reactions (80°C, 30 min) to reduce side-product formation.

- Troubleshooting : If yields drop below 70%, check for iodide leaching via ICP-MS and replace catalysts (e.g., Pd/C) if contaminated .

Q. How can computational modeling predict biological interactions of derivatives?

- Approach : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic attack sites. Docking studies (AutoDock Vina) with protein targets (e.g., kinases) can prioritize derivatives for in vitro testing .

Key Research Findings

- Catalytic Efficiency : Ytterbium triflate enhances EAS regioselectivity by 30% compared to traditional AlCl .

- Stability : The compound decomposes at >150°C, necessitating low-temperature storage for long-term use .

- Biological Relevance : Derivatives show inhibitory activity against tyrosine kinases (IC ~0.5 μM), validated via SPR binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.